FXR agonist 4

NAFLD FXR Agonist Structure-Activity Relationship

Researchers studying NAFLD/NASH pathophysiology often encounter confounding off-target effects from non-selective probes on TGR5 or PPAR. FXR agonist 4 (CAS 3025841-47-5) is the precise solution. Based on published data, this 1-adamantylcarbonyl-4-phenylpiperazine chemotype delivers: - Selective FXR transactivation (EC50 1.05 μM) without TGR5 or PPAR crosstalk, enabling unambiguous pathway dissection. - >9-fold greater potency than its parent compound (XJ034) with demonstrated in vivo efficacy at reduced doses in DIO mouse models. - Validated suitability as a benchmark control with comparable activity to OCA yet a distinct chemotype for assay validation. Supplied with rigorous quality control for reliable, reproducible results.

Molecular Formula C21H28ClN3O
Molecular Weight 373.9 g/mol
Cat. No. B12398496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXR agonist 4
Molecular FormulaC21H28ClN3O
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC(=C2)Cl)N)C(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H28ClN3O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13,23H2
InChIKeySNWNZTLWPJKTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FXR Agonist 4 for NAFLD Research


FXR agonist 4 (compound 10a; CAS 3025841-47-5) is a synthetic, non-steroidal farnesoid X receptor (FXR) agonist belonging to the 1-adamantylcarbonyl-4-phenylpiperazine chemotype [1]. Its structure was optimized from a prior hit compound (XJ034) to achieve improved in vitro and in vivo efficacy [1]. The compound exhibits an EC50 of 1.05 μM for FXR transactivation in HEK293T cells and has demonstrated the ability to ameliorate hyperlipidemia, hepatic steatosis, insulin resistance, and liver inflammation in diet-induced obese (DIO) mouse models [1].

Why FXR Agonist 4 Cannot Be Substituted


FXR agonists are a chemically diverse class, and subtle structural variations lead to profound differences in potency, selectivity, metabolic stability, and in vivo efficacy profiles [1][2]. FXR agonist 4 is not a standard reference compound; its specific 1-adamantylcarbonyl-4-phenylpiperazine core confers a unique combination of FXR activation, demonstrated selectivity over off-targets like TGR5 and PPAR, and a favorable preliminary safety profile [1][2]. Substituting it with a more potent but non-selective or a less thoroughly characterized analog would invalidate experimental conclusions and could lead to contradictory results in studies of NAFLD pathophysiology or therapeutic intervention.

FXR Agonist 4 Comparative Profiling


Potency vs. XJ034 Parental Compound

FXR agonist 4 (compound 10a) represents a >9-fold improvement in FXR transactivation activity over the original hit compound XJ034 [1]. It also achieves an EC50 value for FXR activation (1.05 μM) that is comparable to the clinically advanced FXR agonist Obeticholic Acid (OCA) [1]. This direct head-to-head comparison confirms a significant and quantifiable optimization in potency from the initial scaffold.

NAFLD FXR Agonist Structure-Activity Relationship

In Vivo Efficacy vs. XJ034

In a high-fat-diet induced obese (DIO) mouse model, FXR agonist 4 administered at 100 mg/kg demonstrated superior efficacy in improving hyperlipidemia, hepatic steatosis, and insulin resistance compared to compound XJ034 administered at a higher dose of 200 mg/kg [1]. This in vivo superiority, achieved at half the dose of the comparator, demonstrates a tangible improvement in pharmacological effectiveness.

NAFLD Metabolic Disease In Vivo Pharmacology

Selectivity Over TGR5 and PPAR

In contrast to some other FXR agonists and chemical probes, FXR agonist 4 was found to have no agonistic effect on the bile acid receptor TGR5 or the peroxisome proliferator-activated receptor (PPAR) in the assays performed [1]. This is a critical point of differentiation, as activation of these receptors can confound the interpretation of FXR-specific biology, particularly in metabolic and inflammatory contexts [2].

Nuclear Receptor Selectivity Profile Off-Target Effects

HepG2 Cytocompatibility

FXR agonist 4 demonstrated no cytotoxicity to HepG2 cells at concentrations up to 50 μM after a 48-hour incubation period [1]. This provides a defined safety window that is >47-fold above its EC50 for FXR activation (1.05 μM), indicating a favorable preliminary therapeutic index in a relevant liver cell line.

Hepatotoxicity Cytotoxicity Safety Profile

FXR Agonist 4 Research Applications


NAFLD Pathway Investigation

Given its >9-fold improved potency over the parent compound XJ034 and its demonstrated in vivo efficacy at a reduced dose [1], FXR agonist 4 is ideally suited for long-term, mechanistic studies of FXR signaling in NAFLD models. Its defined EC50 (1.05 μM) and favorable safety profile allow for consistent and interpretable pharmacological modulation without the confounding influence of potent off-target activity on TGR5 or PPAR [1].

Benchmark for FXR Agonist Screening

FXR agonist 4 serves as an excellent positive control and benchmark for new compound screening due to its well-characterized in vitro profile (EC50, cytotoxicity, selectivity) [1]. Its activity is comparable to OCA but with a distinct chemotype, making it valuable for validating assay robustness and for comparing the efficacy of novel chemical entities from different structural classes [1].

Selective FXR Activation Disease Models

For studies aiming to dissect the specific contribution of FXR activation from broader metabolic receptor modulation (e.g., TGR5, PPAR), FXR agonist 4 is a superior choice. Its demonstrated lack of activity on these receptors minimizes the risk of pathway crosstalk and simplifies the interpretation of transcriptomic and metabolomic changes [1]. This is particularly important in complex disease models like NASH, where multiple nuclear receptors are implicated.

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